molecular formula C24H25NO2 B4266079 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid

2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid

Cat. No. B4266079
M. Wt: 359.5 g/mol
InChI Key: WDJLFQKYSFUOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as CHPQ, is a novel quinoline derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation and protect against neuronal damage. 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one limitation of using 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. One area of research could focus on the development of new drugs based on the chemical structure of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid. Another area of research could focus on the optimization of the synthesis method for 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid to improve its solubility and pharmacokinetic properties. Additionally, further research could be conducted to elucidate the mechanism of action of 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid and its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders.

Scientific Research Applications

2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has shown that 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(4-cyclohexylphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

2-(4-cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-15-8-13-21-20(14-15)22(24(26)27)16(2)23(25-21)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJLFQKYSFUOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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